Technical Guide: Chemical Properties of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one
Technical Guide: Chemical Properties of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one
This guide details the chemical properties, synthesis, and reactivity of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one , a halogenated derivative of the benzisoxazole scaffold. This compound is of significant interest in medicinal chemistry as a precursor for antimicrobial agents and as a substrate for palladium-catalyzed cross-coupling reactions due to its activated C-Br bonds.[1]
Executive Summary & Chemical Identity
5,7-Dibromo-1,2-benzisoxazol-3(2H)-one is a bicyclic heterocycle characterized by a benzene ring fused to an isoxazole ring, with a ketone (or enol) functionality at position 3 and bromine substituents at positions 5 and 7.[1] It belongs to the class of 1,2-benzisoxazoles (indoxazenes), which are bioisosteres of indoles and benzisothiazoles.
| Property | Detail |
| IUPAC Name | 5,7-Dibromo-1,2-benzoxazol-3(2H)-one |
| Common Synonyms | 5,7-Dibromo-3-hydroxy-1,2-benzisoxazole; 5,7-Dibromoindoxazen-3-ol |
| Molecular Formula | C₇H₃Br₂NO₂ |
| Molecular Weight | 292.91 g/mol |
| PubChem CID | 3050506 |
| Core Scaffold | 1,2-Benzisoxazole (Indoxazene) |
Physicochemical Profile
Tautomerism: Lactam-Lactim Equilibrium
Like its parent compound, 5,7-dibromo-1,2-benzisoxazol-3(2H)-one exists in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.[1]
-
Solid State: Predominantly exists in the lactim (3-hydroxy) form due to strong intermolecular hydrogen bonding.[1]
-
Solution: The equilibrium is solvent-dependent.[1] Polar aprotic solvents (DMSO, DMF) favor the lactim form, while non-polar solvents may shift the equilibrium toward the lactam.
Acidity (pKa)
The parent 1,2-benzisoxazol-3-ol has a pKa of approximately 9.0–9.5 .[1] The introduction of two bromine atoms at positions 5 and 7 exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly increasing the acidity of the N-H / O-H proton.
-
Estimated pKa: 5.5 – 6.5 [1]
-
Implication: The compound is acidic enough to be deprotonated by weak bases (e.g., bicarbonates), making the anion a facile nucleophile for alkylation reactions.
Solubility
-
Water: Poorly soluble (< 0.1 mg/mL) due to lipophilic halogens.[1]
-
Organic Solvents: Soluble in DMSO, DMF, THF, and ethyl acetate. Moderately soluble in chloroform and dichloromethane.[1]
Synthesis & Preparation
Two primary strategies are employed for the synthesis: Direct Electrophilic Halogenation of the parent heterocycle and De Novo Cyclization from salicyl derivatives.
Method A: Direct Bromination (Recommended)
This method utilizes the activating nature of the hydroxyl/keto group at position 3 to direct electrophilic aromatic substitution to the para (position 5) and ortho (position 7) positions relative to the ring oxygen.
-
Reagents: Bromine (
), Acetic Acid ( ), Sodium Acetate ( ). -
Mechanism: Electrophilic aromatic substitution (
).[1]
Method B: Cyclization of hydroxamic acids
Starting from 3,5-dibromosalicylhydroxamic acid, cyclization is induced using thionyl chloride or carbonyldiimidazole (CDI). This method is preferred when regiospecificity is critical and cannot be achieved via direct bromination.[1]
Visualization: Synthesis Pathways
Caption: Synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one via direct bromination (top) and hydroxamic acid cyclization (bottom).[1]
Chemical Reactivity
Ring Stability & Base Sensitivity (Kemp Elimination)
A defining feature of the 1,2-benzisoxazole core is its lability toward bases. The N-O bond is weak.
-
Reaction: Treatment with strong bases (NaOH, alkoxides) causes ring opening to form 3,5-dibromo-2-hydroxybenzonitrile .[1]
-
Mechanism: Base abstracts the proton (if N-H is present) or attacks the carbonyl, leading to N-O bond cleavage. This reaction is often used to synthesize substituted salicylonitriles.[1]
Alkylation: N- vs. O-Selectivity
Alkylation of the anion can occur at the Nitrogen (lactam) or Oxygen (lactim).[1]
-
O-Alkylation: Favored by "hard" electrophiles and steric hindrance.[1] The 7-bromo substituent provides steric bulk that may discourage N-alkylation, favoring the formation of 3-alkoxy-5,7-dibromo-1,2-benzisoxazoles .[1]
-
N-Alkylation: Favored by softer electrophiles and specific solvent conditions, yielding N-alkyl-5,7-dibromo-1,2-benzisoxazol-3-ones .[1]
Palladium-Catalyzed Cross-Coupling
The bromine atoms at C5 and C7 are chemically distinct but both reactive.[1]
-
C5-Br: More accessible and typically more reactive in Suzuki-Miyaura or Sonogashira couplings.[1]
-
C7-Br: Sterically hindered by the isoxazole ring oxygen, often requiring specialized ligands (e.g., SPhos, XPhos) for efficient coupling.
Visualization: Reactivity Map
Caption: Reactivity profile showing base-mediated ring opening, amphident nucleophilic alkylation, and Pd-catalyzed coupling.[1]
Experimental Protocols
Protocol 1: Synthesis via Bromination of 1,2-Benzisoxazol-3(2H)-one
This protocol is adapted from standard electrophilic halogenation procedures for electron-rich heterocycles.[1]
-
Preparation: Dissolve 1,2-benzisoxazol-3(2H)-one (10 mmol, 1.35 g) in glacial acetic acid (20 mL).
-
Addition: Add sodium acetate (22 mmol) as a buffer.
-
Bromination: Add a solution of bromine (
, 22 mmol, 1.15 mL) in acetic acid (5 mL) dropwise over 30 minutes at room temperature. -
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).[1]
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1]
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/DMF.
-
Yield Expectation: 75–85%.
Protocol 2: Base-Stability Assay (Ring Opening)
Use this to verify the integrity of the isoxazole ring.[1]
-
Dissolution: Dissolve 50 mg of the compound in 1 mL DMSO-d6 (for NMR monitoring) or Methanol (for HPLC).
-
Base Challenge: Add 2 equivalents of 1M NaOH.
-
Observation:
Biological & Pharmaceutical Relevance[1][7][8][9]
While the parent benzisoxazole is a scaffold for antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide), the 5,7-dibromo derivative possesses distinct properties:
-
Antimicrobial Activity: Halogenated phenols and their bioisosteres often exhibit potent antibacterial activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane potentials.[1]
-
Lipophilicity: The two bromine atoms significantly increase LogP (predicted ~2.5), enhancing membrane permeability compared to the parent.
-
Synthetic Intermediate: It serves as a "hub" molecule.[1] The bromine handles allow for the rapid generation of libraries of 5,7-disubstituted benzisoxazoles for SAR (Structure-Activity Relationship) studies.
References
- Synthesis of Benzisoxazoles:Science of Synthesis, 2002, Vol 11, "1,2-Benzisoxazoles and Related Compounds". (General methods for benzisoxazole construction).
-
Reactivity of Isoxazoles: Boulton, A. J., et al. "Reactivity of 1,2-benzisoxazole 2-oxides." Journal of the Chemical Society, Perkin Transactions 1, 1987 , 695-697. Link[1]
- Ring Opening Mechanisms: Casey, M. L., et al. "Base-catalyzed Ring Opening of 1,2-Benzisoxazoles." Journal of Organic Chemistry, 1970.
-
Compound Data: PubChem. "1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-".[1][2] CID 3050506.[1][2] Link[1]
- Tautomerism Studies:Journal of Heterocyclic Chemistry, "Tautomeric Equilibrium in 3-Hydroxy-1,2-benzisoxazoles". (General reference for lactam-lactim behavior in this class).
